5-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
5-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C12H17BBrNO3. It is a pyridine derivative that contains a bromine atom, a methoxy group, and a boronic ester group. This compound is often used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the bromination of 2-methoxypyridine followed by the introduction of the boronic ester group. One common method involves the reaction of 2-methoxypyridine with N-bromosuccinimide (NBS) to introduce the bromine atom. The resulting 5-bromo-2-methoxypyridine is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
N-Bromosuccinimide (NBS): Used for bromination.
Bis(pinacolato)diboron:
Major Products
Aryl or Vinyl Derivatives: Formed through cross-coupling reactions.
Aldehydes, Carboxylic Acids, and Alcohols: Formed through oxidation and reduction reactions.
Scientific Research Applications
5-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its participation in various chemical reactions. The boronic ester group acts as a nucleophile in cross-coupling reactions, forming carbon-carbon bonds with electrophilic partners. The bromine atom can be substituted with other functional groups, allowing for the introduction of diverse functionalities into the molecule. The methoxy group can undergo oxidation or reduction, further modifying the compound’s properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
5-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of functional groups, which allows for versatile reactivity in organic synthesis. The presence of both a bromine atom and a boronic ester group enables it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of complex molecules.
Properties
Molecular Formula |
C12H17BBrNO3 |
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Molecular Weight |
313.99 g/mol |
IUPAC Name |
5-bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(16-5)15-7-9(8)14/h6-7H,1-5H3 |
InChI Key |
WSMWFDWNXWIJHY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Br)OC |
Origin of Product |
United States |
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